5-Cyclopentyl-2-phenylpyrimidine is a chemical compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with cyclopentyl and phenyl groups. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms, and they have significant importance in medicinal chemistry due to their role in various biological processes and therapeutic applications.
5-Cyclopentyl-2-phenylpyrimidine is classified as a pyrimidine derivative. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological evaluation.
The synthesis of 5-cyclopentyl-2-phenylpyrimidine can be achieved through several synthetic routes. A common approach involves the use of cyclopentylamine and phenyl-substituted pyrimidine intermediates. The general steps include:
Technical details such as temperature, reaction time, and solvents used (e.g., dimethylformamide or toluene) are crucial for optimizing yield and purity .
The molecular structure of 5-cyclopentyl-2-phenylpyrimidine consists of a pyrimidine ring with the following substituents:
The molecular formula is , indicating the presence of two nitrogen atoms within the pyrimidine ring.
Key structural data includes:
5-Cyclopentyl-2-phenylpyrimidine can participate in various chemical reactions, including:
Technical details such as reaction conditions (temperature, solvent) are essential for achieving desired outcomes and optimizing yields .
The mechanism of action for 5-cyclopentyl-2-phenylpyrimidine primarily involves its interaction with specific biological targets, such as enzymes or receptors involved in cell signaling pathways.
Experimental data from pharmacological studies indicate that this compound exhibits potential antiproliferative effects against certain cancer cell lines, suggesting its utility as a therapeutic agent .
Relevant data from studies indicate favorable pharmacokinetic properties, including moderate oral bioavailability and low clearance rates in vivo .
5-Cyclopentyl-2-phenylpyrimidine has several potential applications in scientific research:
Research into this compound continues to explore its efficacy and safety profile, aiming to establish it as a viable option for clinical applications .
Regioselective modification of the pyrimidine nucleus in 5-cyclopentyl-2-phenylpyrimidine exploits inherent electronic gradients and leverages protective group strategies. The C4 position demonstrates heightened electrophilic character due to the combined inductive effects of the adjacent nitrogen atoms (N3 and N1), making it the primary site for nucleophilic displacement reactions. This electronic profile enables sequential derivatization through halogenation, cross-coupling, and nucleophilic substitution protocols:
Halogen-Directed Coupling: Selective bromination at C4 using phosphorus oxybromide (POBr₃) yields 5-cyclopentyl-4-bromo-2-phenylpyrimidine (Compound A), which serves as a versatile intermediate for subsequent Pd-catalyzed cross-coupling. Suzuki-Miyaura reactions with this intermediate achieve >85% yields of biaryl derivatives when employing Pd(PPh₃)₄ and aqueous K₂CO₃ in toluene/ethanol systems [5]. Buchwald-Hartwig aminations proceed efficiently with secondary amines using BrettPhos precatalysts, producing 4-aminopyrimidine derivatives (Compound B) with complete regiocontrol [4].
Directed Ortho-Lithiation: Protection of the pyrimidine N1 nitrogen with triisopropylsilyl (TIPS) groups enables directed ortho-lithiation of the C2-phenyl ring. Subsequent electrophilic quenching introduces diverse ortho-substituents (–CF₃, –CN, –CHO) (Compound C), enabling access to sterically congested analogues without competing pyrimidine ring modification [4].
C5-Cyclopentyl Optimization: Late-stage diversification of the cyclopentyl moiety is achieved through Pd/C-catalyzed hydrogenation of 5-cyclopentenyl precursors, with stereoselectivity controlled by solvent polarity. Methanol favors cis-isomers (d.r. > 8:1), while aprotic media (THF) yields predominantly trans-configured products (Compound D) [8].
Table 1: Regioselective Functionalization Outcomes in Pyrimidine Derivatives
Position Modified | Reaction Type | Reagents/Conditions | Key Product | Yield (%) | Application |
---|---|---|---|---|---|
C4 | Bromination | POBr₃, 110°C, 4h | 4-Bromo derivative | 92 | Cross-coupling scaffold |
C4 | Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 4-Arylpyrimidine | 85-93 | Kinase inhibitor core |
C2-Phenyl ortho | Lithiation/Quenching | n-BuLi, TIPS-Cl, then Electrophile | ortho-Substituted aryl | 68-79 | Conformational control |
C5 | Hydrogenation | Pd/C, H₂ (50 psi), solvent variation | cis/trans-Cyclopentyl | 95 | Stereochemical tuning |
The assembly of the 5-cyclopentyl-2-phenylpyrimidine scaffold relies on transition metal catalysis for constructing both C–C and C–N bonds with atom efficiency. Two complementary retrosynthetic approaches dominate contemporary synthesis: cyclopentyl fragment incorporation via cross-coupling or direct cyclization protocols:
Ni-Catalyzed C(sp³)–C(sp²) Coupling: Nickel-catalyzed Kumada couplings between 5-bromo-2-phenylpyrimidine and cyclopentylmagnesium bromide demonstrate exceptional functional group tolerance. Employing Ni(dppe)Cl₂ (5 mol%) with N-methylpyrrolidone (NMP) co-solvent achieves coupling efficiencies >90% at ambient temperatures, significantly outperforming analogous Pd systems (Compound E). This method circumvents the need for pre-formed organoboron reagents required in Suzuki approaches [5] [8].
Cyclometallation Strategies: Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) enable direct C–H activation of cyclopentanone derivatives, facilitating oxidative coupling with 2-phenylpyrimidine N-oxides. This redox-neutral process generates the 5-cyclopentylidene-2-phenylpyrimidine intermediate (Compound F), which undergoes subsequent hydrogenation with excellent stereoselectivity (d.r. >20:1) using Crabtree's catalyst [3] [8].
Multi-Component Ring Construction: Microwave-assisted Biginelli-type condensations offer single-step access to the pyrimidine core. Cyclopentanecarbaldehyde, phenylacetamidine hydrochloride, and ethyl acetoacetate undergo cyclocondensation under Zn(OTf)₂ catalysis (10 mol%) in acetic acid. This solvent-controlled process achieves 75% isolated yield of ethyl 5-cyclopentyl-2-phenyl-4-methylpyrimidine-6-carboxylate (Compound G) within 15 minutes at 150°C, demonstrating significant rate acceleration versus thermal conditions [7].
Table 2: Catalytic Systems for Core Assembly Optimization
Catalytic System | Reaction Type | Temperature (°C) | Time (h) | Yield Range (%) | Key Advantage |
---|---|---|---|---|---|
Ni(dppe)Cl₂/DME | Kumada Coupling | 25 | 2 | 90-95 | Ambient temperature operation |
[Cp*RhCl₂]₂/AgSbF₆ | C–H Activation | 80 | 12 | 65-70 | Atom-economical |
Zn(OTf)₂/AcOH | Biginelli Cyclization | 150 (MW) | 0.25 | 70-78 | Single-step synthesis |
Pd(OAc)₂/XPhos | Suzuki-Miyaura | 85 | 4 | 80-88 | Broad boronic acid scope |
The steric congestion at the 5-cyclopentyl position creates a chiral environment exploitable for enantioselective transformations. Biocatalytic strategies provide sustainable pathways to optically enriched derivatives under mild conditions:
Lipase-Mediated Kinetic Resolution: Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves selective acetylation of racemic 3-(5-cyclopentyl-2-phenylpyrimidin-4-yl)propan-1-ol (Compound H). The (R)-enantiomer undergoes preferential acetylation in vinyl acetate/t-butanol (4:1) at 40°C, affording the (S)-alcohol with >99% ee and 45% conversion (E-value >200) after 24 hours. This chiral alcohol serves as a precursor to phosphodiesterase inhibitors featuring pyrimidine cores [8].
Directed Evolution of Aryl Transaminases: Engineered Vibrio fluvialis transaminase variants (Vf-TA-M23) catalyze the asymmetric amination of 5-cyclopentyl-2-phenylpyrimidin-4-one (Compound I) using isopropylamine as the amino donor. Computational redesign of the active site accommodates the bulky cyclopentyl group, enabling synthesis of (S)-4-amino-5-cyclopentyl-2-phenylpyrimidine with 88% ee and 95% conversion. Molecular dynamics simulations confirm hydrogen-bond stabilization between the pyrimidine N1 and catalytic lysine residue [8].
Whole-Cell Redox Biocatalysis: Recombinant E. coli co-expressing alcohol dehydrogenase (ADH-15) and glucose dehydrogenase (GDH) enables stereoselective reduction of 5-cyclopentyl-2-phenylpyrimidine-4-carbaldehyde (Compound J). NADP⁺ recycling driven by glucose oxidation affords the (S)-alcohol in 92% yield and 94% ee. This system demonstrates scalability to gram quantities without requiring exogenous cofactors [8].
Table 3: Biocatalytic Routes to Enantiomeric Derivatives
Enzyme System | Reaction | Substrate | Product (Configuration) | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|---|
CAL-B (immobilized) | Kinetic resolution | rac-3-(Pyrimidin-4-yl)propan-1-ol | (S)-Alcohol | >99 | 0.18 |
Engineered Vf-TA | Transamination | 4-Oxopyrimidine | (S)-4-Aminopyrimidine | 88 | 0.35 |
ADH-15/GDH co-expression | Asymmetric reduction | 4-Formylpyrimidine | (S)-4-Hydroxymethyl | 94 | 1.2 |
Structural Optimization Strategies
Systematic structural modifications of the 5-cyclopentyl-2-phenylpyrimidine scaffold enhance target engagement while optimizing pharmacokinetic parameters:
Spiro-Fused Rigidification: Replacing the cyclopentyl moiety with a [3.4.0] spiro-nonane system (Compound K) reduces conformational flexibility, enhancing serotonin receptor binding affinity (5-HT₁A Kᵢ = 3.2 nM) by 18-fold compared to the parent compound. Molecular modeling confirms optimal spatial orientation of the spiro system for hydrophobic pocket accommodation [1].
Electron-Withdrawing Group Effects: Introducing morpholine-5-carbonitrile at C4 (Compound L) significantly improves aqueous solubility (logS = -3.1) while maintaining potent antitumor activity (GI₅₀ = 6.15 μM). The electron-withdrawing nitrile group reduces pKₐ of the pyrimidine ring, enhancing membrane permeability in cellular assays [7].
Heteroatom Incorporation: Oxygen insertion into the cyclopentyl ring generates tetrahydrofuranyl analogues (Compound M), reducing lipophilicity (cLogP reduction from 4.2 to 3.1) and improving metabolic stability in human liver microsomes (t₁/₂ increase from 12 to 48 minutes). This modification mitigates CYP3A4-mediated oxidation while preserving target binding [1].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2